- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)
94-66-6 structure
Product Name:2-(prop-2-en-1-yl)cyclohexan-1-one
CAS番号:94-66-6
MF:C9H14O
メガワット:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944
Update Time:2024-10-25
2-(prop-2-en-1-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- インチ: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC=C)CCCC1
計算された属性
- せいみつぶんしりょう: 138.10400
- どういたいしつりょう: 138.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 淡黄色透明液体
- 密度みつど: 0.927 g/mL at 25 °C(lit.)
- ゆうかいてん: No date available
- ふってん: 94°C/23mmHg(lit.)
- フラッシュポイント: 華氏度:235.4°F
摂氏度:113°C - 屈折率: n20/D 1.469(lit.)
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 2.32180
- FEMA: 2909
- ようかいせい: 水に溶けない
- じょうきあつ: 0.4±0.4 mmHg at 25°C
2-(prop-2-en-1-yl)cyclohexan-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 3077
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22-S26-S36/37/39-S45
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047760-10g |
2-Allylcyclohexanone |
94-66-6 | 95% | 10g |
£69.00 | 2022-03-01 | |
| Fluorochem | 047760-50g |
2-Allylcyclohexanone |
94-66-6 | 95% | 50g |
£276.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-25G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 25g |
¥1665.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00314-1g |
2-Allylcyclohexanone |
94-66-6 | 97% | 1g |
¥618.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00314-5g |
2-Allylcyclohexanone |
94-66-6 | 97% | 5g |
¥2368.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 405752-1G |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97% | 1G |
¥408.66 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 405752-5G |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 5g |
¥2056.1 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-1g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 1g |
¥330.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 5g |
¥990.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-1g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 1g |
¥242.00 | 2022-01-13 |
2-(prop-2-en-1-yl)cyclohexan-1-one 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
リファレンス
- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
リファレンス
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
リファレンス
- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5
合成方法 5
はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
リファレンス
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
リファレンス
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529
合成方法 9
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780
合成方法 10
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine
リファレンス
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4
合成方法 11
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
リファレンス
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124
合成方法 12
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573
合成方法 13
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
合成方法 14
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357
合成方法 15
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
リファレンス
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43
合成方法 16
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
リファレンス
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456
合成方法 17
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16
合成方法 19
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
リファレンス
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688
合成方法 20
はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- cyclohex-2-en-1-one
- 1-Pyrrolidino-1-cyclohexene
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Allyltributyltin
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
- cyclohexanone diallylacetal
- Cyclohexanone, 2-(phenylseleno)-
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- ethyl 2-oxocyclohexane-1-carboxylate
- 1-Propene, 3-propoxy-
- Pyrrolidine, 1-(2-propenyl)-
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
注文番号:A845038
在庫ステータス:in Stock
はかる:10g/50g/25g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):190.0/761.0/326.0/292.0
Email:sales@amadischem.com
2-(prop-2-en-1-yl)cyclohexan-1-one 関連文献
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
清らかである:99%/99%/99%/99%
はかる:10g/50g/25g/5g
価格 ($):190.0/761.0/326.0/292.0